
(9-Butyl-9H-carbazol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Butyl-9H-carbazol-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids It features a carbazole moiety substituted with a butyl group at the 9-position and a boronic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (9-Butyl-9H-carbazol-3-yl)boronic acid typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, such as the Buchwald-Hartwig amination or the Cadogan reaction.
Introduction of the Butyl Group: The butyl group is introduced at the 9-position of the carbazole through alkylation reactions using butyl halides in the presence of a base.
Boronic Acid Functionalization: The boronic acid group is introduced at the 3-position through a borylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Scaling Up Reactions: Using larger reactors and optimizing reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: (9-Butyl-9H-carbazol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Oxidation Products: Alcohols or ketones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development:
Industry:
Mecanismo De Acción
The mechanism of action of (9-Butyl-9H-carbazol-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The carbazole moiety contributes to the compound’s electronic properties, enhancing its utility in materials science .
Comparación Con Compuestos Similares
- (9-Ethyl-9H-carbazol-3-yl)boronic acid
- (9-Benzyl-9H-carbazol-3-yl)boronic acid
- (9-Octyl-9H-carbazol-3-yl)boronic acid
Comparison:
- Unique Features: (9-Butyl-9H-carbazol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to its analogs.
- Applications: While similar compounds may share some applications, the specific properties of this compound make it particularly suitable for certain reactions and applications in materials science .
Propiedades
Fórmula molecular |
C16H18BNO2 |
|---|---|
Peso molecular |
267.1 g/mol |
Nombre IUPAC |
(9-butylcarbazol-3-yl)boronic acid |
InChI |
InChI=1S/C16H18BNO2/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17(19)20)8-9-16(14)18/h4-9,11,19-20H,2-3,10H2,1H3 |
Clave InChI |
BHPFJSSEAGZKBR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)CCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
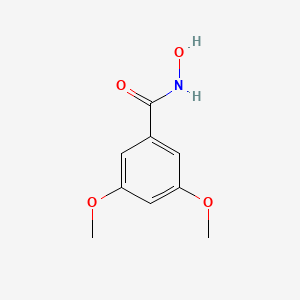
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
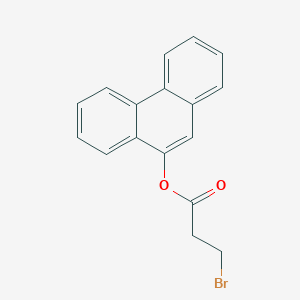
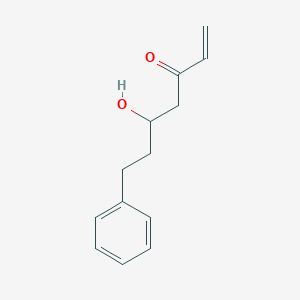

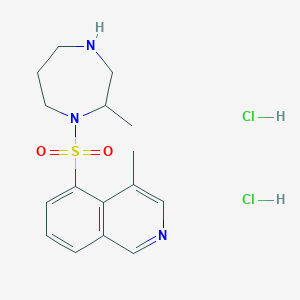
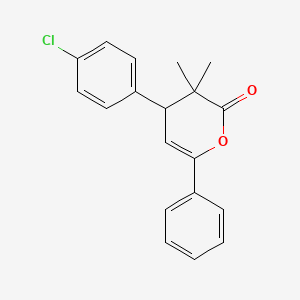
![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)

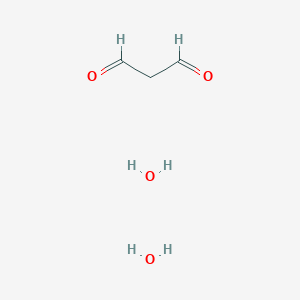
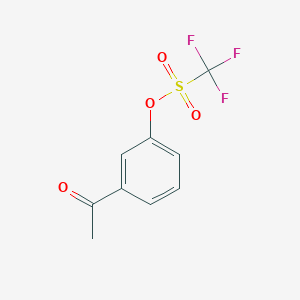
![1,3,5-Tris{2-[(prop-2-en-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B12516036.png)
![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)
